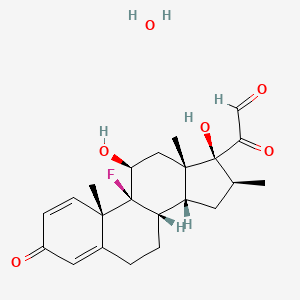

Dexamethasone Impurity I (21-Dehydro Dexamethasone)

Overview

Description

21-Dehydro Dexamethasone is an impurity of Dexamethasone . It is also known as (11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al Hydrate . Dexamethasone is a glucocorticoid anti-inflammatory agent .

Molecular Structure Analysis

The molecular formula of 21-Dehydro Dexamethasone is C22H27FO5 . The structure of Dexamethasone has been investigated by solid-state NMR measurements, providing features of its structure and dynamics at atomic scale resolution .Scientific Research Applications

Identification and Characterization in Pharmaceutical Analysis

- Dexamethasone impurities, including 21-Dehydro Dexamethasone, are often identified and characterized in pharmaceutical analyses. For example, LC-MS(n) techniques combined with stress studies have been effective for elucidating unknown drug impurities in substances like betamethasone 17-valerate (Li, Lin, & Rustum, 2008). Similarly, studies have been conducted to understand the generation mechanism of impurities in dexamethasone sodium phosphate injections, assisting in quality control and manufacturing process improvements (Qiao-feng, 2013).

Utilization in Drug Development and Quality Control

- Research in the field of drug development often focuses on identifying and isolating impurities like 21-Dehydro Dexamethasone. For instance, the isolation and characterization of oxidative degradation impurities in dexamethasone, such as 17-oxo dexamethasone, provide valuable insights for developing high-quality pharmaceuticals (Ummiti, Vakkala, Panuganti, & Annarapu, 2014). Additionally, studies like the synthesis improvements for corticosteroid-related compounds aid in creating more efficient and economical pharmaceutical processes (Das, Dubey, & Buchhikonda, 2019).

Involvement in Steroid Metabolism and Pharmacokinetics Studies

- Research on the metabolism of steroids, including dexamethasone, is crucial for understanding their pharmacokinetics and therapeutic applications. Studies have investigated how dexamethasone is metabolized in various tissues, providing insights into its activity and potential therapeutic uses (Siebe et al., 1993). For example, the study of dexamethasone 21-phosphate's conversion to its active form in the inner ear sheds light on its use in treatments for hearing loss (Hargunani et al., 2006).

Role in Investigating Steroid Receptor Function

- Dexamethasone derivatives are used to investigate the function of steroid receptors. Research on the covalent attachment of dexamethasone 21-mesylate to murine glucocorticoid receptors has provided valuable insights into receptor function and signaling mechanisms (Smith et al., 1988).

Mechanism of Action

Target of Action

Dexamethasone Impurity I, also known as 21-Dehydro Dexamethasone, is a 21-dehydro derivative of Dexamethasone . Its primary target is the glucocorticoid receptor, similar to Dexamethasone. The glucocorticoid receptor plays a crucial role in regulating inflammation and immune responses.

Mode of Action

21-Dehydro Dexamethasone interacts with the glucocorticoid receptor in a similar manner to Dexamethasone. Upon binding to the receptor, it triggers a conformational change that allows the receptor to translocate into the nucleus. Inside the nucleus, the receptor-Dexamethasone complex binds to glucocorticoid response elements in the DNA, leading to the transcription of target genes. This results in anti-inflammatory and immunosuppressive effects .

Biochemical Pathways

The binding of 21-Dehydro Dexamethasone to the glucocorticoid receptor influences several biochemical pathways. It can inhibit the transcription of pro-inflammatory genes, such as those encoding for cytokines, chemokines, and adhesion molecules. Additionally, it can enhance the transcription of anti-inflammatory proteins, contributing to its overall anti-inflammatory effect .

Pharmacokinetics

Dexamethasone is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of 21-Dehydro Dexamethasone’s action is the reduction of inflammation and immune responses. This is achieved through the downregulation of pro-inflammatory genes and upregulation of anti-inflammatory genes. It has been administered to better the fetal maturation associated with lowered birth weight .

Action Environment

The action of 21-Dehydro Dexamethasone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion. Additionally, individual patient factors such as age, gender, genetic variations, and health status can also influence its efficacy and safety .

Biochemical Analysis

Cellular Effects

Dexamethasone Impurity I (21-Dehydro Dexamethasone) influences various types of cells and cellular processes. It has been shown to regulate T cell survival, growth, and differentiation. Additionally, it inhibits the induction of nitric oxide synthase, which plays a role in inflammatory responses. The compound also affects fetal maturation by diminishing birth weights after adjustment for a week of gestation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dexamethasone Impurity I (21-Dehydro Dexamethasone) change over time. The compound is known to be stable under certain conditions, but it can degrade over time, affecting its efficacy . Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of fetal maturation and birth weight .

Dosage Effects in Animal Models

The effects of Dexamethasone Impurity I (21-Dehydro Dexamethasone) vary with different dosages in animal models. At lower doses, it has been shown to enhance bone formation and regulate T cell survival. At higher doses, it can lead to toxic or adverse effects, such as diminished birth weights and potential impacts on fetal development .

Transport and Distribution

Within cells and tissues, Dexamethasone Impurity I (21-Dehydro Dexamethasone) is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation within specific cellular compartments .

Properties

IUPAC Name |

2-[(8S,9S,10S,11S,13S,14R,16S,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO5.H2O/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3;1H2/t12-,15-,16+,17-,19-,20-,21+,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMURNDHCFSXEML-JCMFHFIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2([C@@]1(C(=O)C=O)O)C)O)F)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

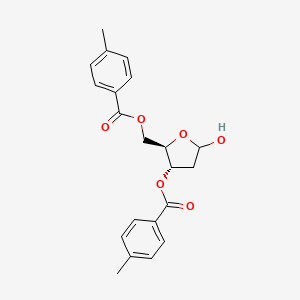

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)